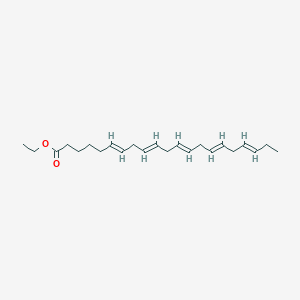![molecular formula C28H41ClN2O5 B13816668 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallopamil is an L-type calcium channel blocker that is an analog of verapamil. It is primarily used in the treatment of abnormal heart rhythms and other cardiovascular conditions. Gallopamil functions by inhibiting the influx of calcium ions into myocardial and vascular smooth muscle cells, which helps to regulate heart rate and reduce blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gallopamil involves the alkylation reaction of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .
Industrial Production Methods: Industrial production of gallopamil follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Gallopamil undergoes various chemical reactions, including:
Oxidation: Gallopamil can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the nitrile group in gallopamil.
Substitution: Substitution reactions can occur at the aromatic rings or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of gallopamil, which can have different pharmacological properties .
Applications De Recherche Scientifique
Gallopamil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium dynamics.
Medicine: Used in clinical trials for the treatment of severe asthma and other conditions.
Industry: Employed in the development of new cardiovascular drugs
Mécanisme D'action
Gallopamil functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition reduces the contractility of the heart muscle and dilates blood vessels, leading to decreased blood pressure and heart rate. The molecular targets include the sarcoplasmic/endoplasmic reticulum calcium ATPase 2, angiotensin-converting enzyme, and neprilysin .
Comparaison Avec Des Composés Similaires
Gallopamil is similar to other calcium channel blockers such as verapamil, nifedipine, and diltiazem. it is unique in its specific chemical structure and pharmacological profile:
Verapamil: Gallopamil is a methoxy derivative of verapamil and shares similar cardiovascular effects but with different potency and side effect profiles.
Nifedipine: Both are used to treat cardiovascular conditions, but gallopamil is better tolerated in some cases.
Gallopamil’s uniqueness lies in its specific chemical structure, which provides a distinct pharmacological profile and therapeutic potential.
Propriétés
Formule moléculaire |
C28H41ClN2O5 |
|---|---|
Poids moléculaire |
521.1 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-27(2,35-8)28(20-29,22-11-13-24(32-5)26(19-22)34-7)15-9-16-30(3)17-14-21-10-12-23(31-4)25(18-21)33-6;/h10-13,18-19H,9,14-17H2,1-8H3;1H |
Clé InChI |
SCKOSSROZSMYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


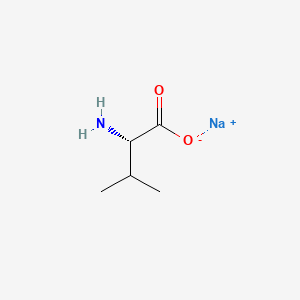

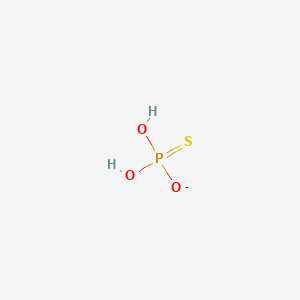

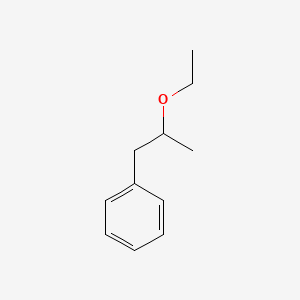
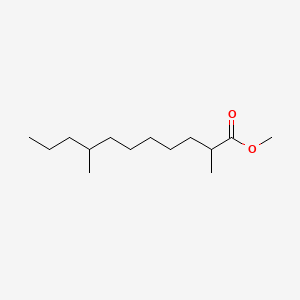
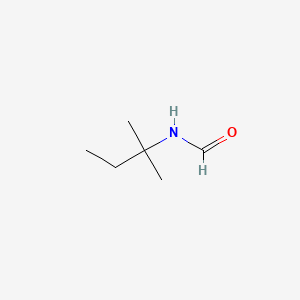
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
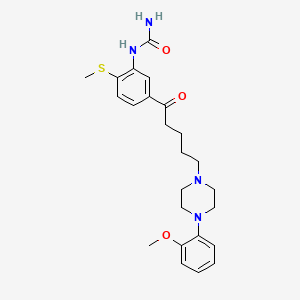

![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
